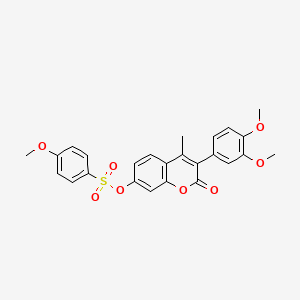

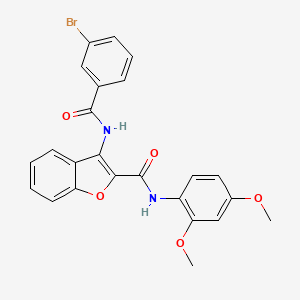

![molecular formula C15H22N6O3 B2414323 1-(2-methoxyethyl)-3,9-dimethyl-7-propyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione CAS No. 919025-42-6](/img/structure/B2414323.png)

1-(2-methoxyethyl)-3,9-dimethyl-7-propyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1,2,4-Triazines are a class of nitrogen-containing heterocycles . They exist in three isomeric forms, with 1,3,5-triazines being common . The parent molecules’ molecular formula is C3H3N3 . They are aromatic compounds, but their resonance energy is much lower than in benzene .

Synthesis Analysis

1,2,4-Triazines can be synthesized by trimerization of nitrile and cyanide compounds . More specialized methods are also known . A new class of bioorthogonal reagents, 1,2,4-triazines, has been described . These scaffolds are stable in biological media and capable of robust reactivity with trans-cyclooctene (TCO) .

Molecular Structure Analysis

The triazines have a planar six-membered benzene-like ring but with three carbons replaced by nitrogens . The three isomers of triazine are distinguished by the positions of their nitrogen atoms, and are referred to as 1,2,3-triazine, 1,2,4-triazine, and 1,3,5-triazine .

Chemical Reactions Analysis

Although triazines are aromatic compounds, their resonance energy is much lower than in benzene . Electrophilic aromatic substitution is difficult but nucleophilic aromatic substitution easier than typical chlorinated benzenes .

Applications De Recherche Scientifique

- Baloxavir Marboxil : The compound serves as an intermediate in the synthesis of baloxavir marboxil, an influenza antiviral drug. Baloxavir marboxil inhibits the cap-dependent endonuclease activity of the influenza virus, disrupting viral replication . Researchers continue to explore derivatives and modifications of this compound for improved efficacy against influenza strains.

- Nitrogen-Rich Compounds : 1,2,4-triazine derivatives, including our compound, have been investigated for their potential as energetic materials. These materials exhibit high nitrogen content, low sensitivity, and favorable detonation performance . Researchers explore functionalization strategies to enhance their stability and performance.

- Microwave-Assisted Synthesis : The compound has been synthesized using a sulfonate resin solid acid catalyst (HND-580) under microwave conditions. This method significantly reduces reaction time and improves production efficiency . Further exploration of solid acid catalysis could lead to greener and more efficient synthetic routes.

Antiviral Drug Development

Energetic Materials

Solid Acid Catalysis

Orientations Futures

Propriétés

IUPAC Name |

1-(2-methoxyethyl)-3,9-dimethyl-7-propyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N6O3/c1-5-6-19-13(22)11-12(18(3)15(19)23)16-14-20(11)9-10(2)17-21(14)7-8-24-4/h5-9H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSXYDRYXYKCDNJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=O)C2=C(N=C3N2CC(=NN3CCOC)C)N(C1=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N6O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-methoxyethyl)-3,9-dimethyl-7-propyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

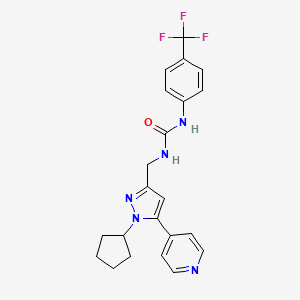

![N-[1-(1-pentylbenzimidazol-2-yl)-2-phenylethyl]acetamide](/img/structure/B2414245.png)

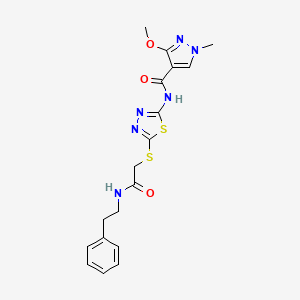

![methyl 2-{N-[2-(tert-butoxy)-2-oxoethyl]-1-(2-chloropyridin-4-yl)formamido}acetate](/img/structure/B2414248.png)

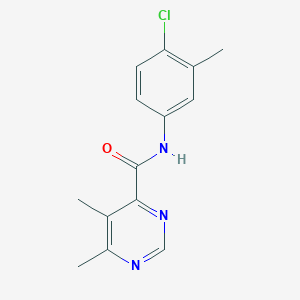

![Methyl 2-methylimidazo[1,2-a]pyridine-7-carboxylate;hydrochloride](/img/structure/B2414255.png)

![4-Methoxy-1-methyl-5-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidine-1-carbonyl]-1,2-dihydropyridin-2-one](/img/structure/B2414263.png)